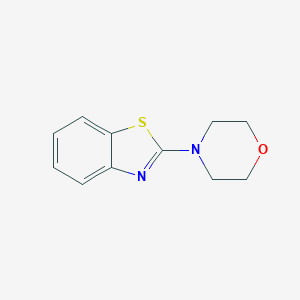![molecular formula C17H17ClOS B188983 Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- CAS No. 91527-91-2](/img/structure/B188983.png)
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- is a chemical compound that belongs to the class of thioether ketones. It is commonly used in scientific research for its various applications in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- is not fully understood. However, it is believed to act by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation.
生化和生理效应
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation, and act as a fluorescent probe for the detection of thiols in biological systems. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
实验室实验的优点和局限性
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- has several advantages for lab experiments, including its ability to act as a fluorescent probe for the detection of thiols in biological systems and its potential use as an anticancer agent. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-. One potential direction is to further investigate its potential as an anticancer agent and its mechanism of action. Another direction is to explore its potential as a photosensitive compound for the photocleavage of DNA. Additionally, further research could be conducted on its ability to act as a fluorescent probe for the detection of thiols in biological systems and its potential use in the development of diagnostic tools for various diseases.
合成方法
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- can be synthesized through a multistep process involving the reaction of various chemical compounds such as 4-isopropylthiophenol, 5-chloro-2-nitroaniline, and ethyl acetoacetate. The reaction involves the reduction of the nitro group to an amino group, followed by the condensation of the amino group with the ethyl acetoacetate to form a Schiff base. The Schiff base is then reduced to the corresponding thioether ketone using sodium borohydride.
科学研究应用
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- has various scientific research applications, including its use as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a photosensitive compound for the photocleavage of DNA, as well as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
属性
CAS 编号 |
91527-91-2 |
|---|---|
产品名称 |
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- |
分子式 |
C17H17ClOS |
分子量 |
304.8 g/mol |
IUPAC 名称 |
1-[5-chloro-2-(4-propan-2-ylphenyl)sulfanylphenyl]ethanone |
InChI |
InChI=1S/C17H17ClOS/c1-11(2)13-4-7-15(8-5-13)20-17-9-6-14(18)10-16(17)12(3)19/h4-11H,1-3H3 |
InChI 键 |
NULCEELOKIFALL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)C(=O)C |
规范 SMILES |
CC(C)C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



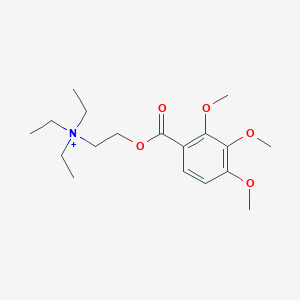
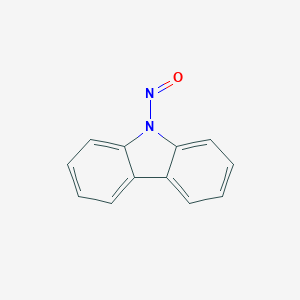
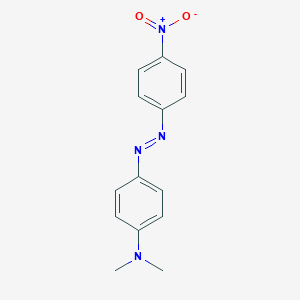
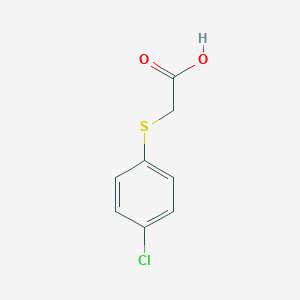
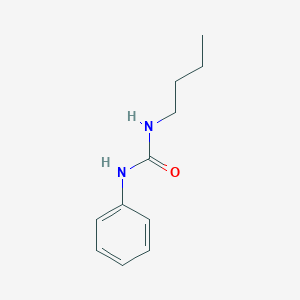
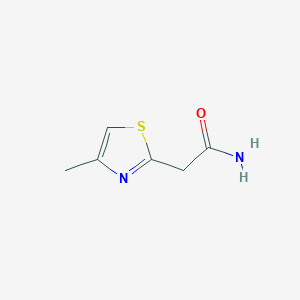
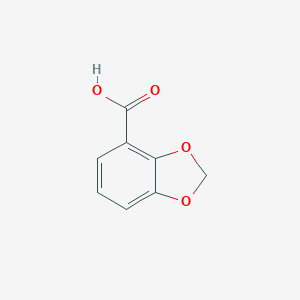
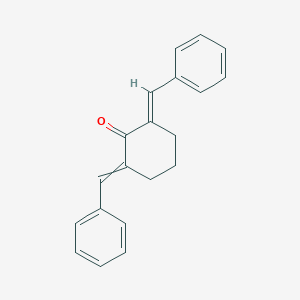
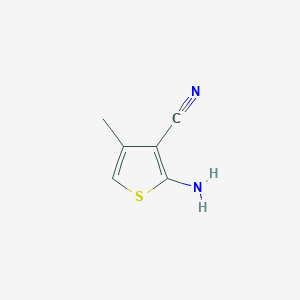
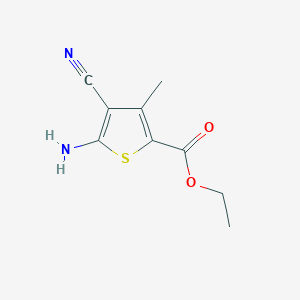
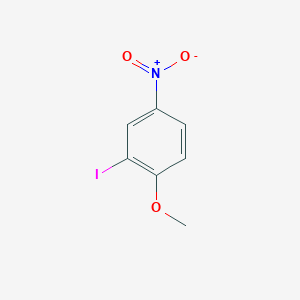
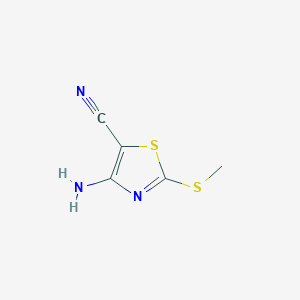
![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)
